molecular formula C24H20ClNO5 B2955017 2-amino-7-((2-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one CAS No. 890634-86-3

2-amino-7-((2-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Cat. No.: B2955017
CAS No.: 890634-86-3
M. Wt: 437.88
InChI Key: SXAFPWRRGAHOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-amino-7-((2-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by:

  • 2-Chlorobenzyloxy substituent at position 7: Introduces steric and electronic effects via the ortho-chlorine atom.

Its molecular formula is C₂₄H₂₀ClNO₅, with a molecular weight of 437.9 g/mol (). Structural analogs often vary in halogen positioning, substituent groups, or functional modifications, which directly influence physicochemical and biological properties.

Properties

IUPAC Name

2-amino-7-[(2-chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5/c1-28-19-10-7-14(11-21(19)29-2)22-23(27)17-9-8-16(12-20(17)31-24(22)26)30-13-15-5-3-4-6-18(15)25/h3-12H,13,26H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAFPWRRGAHOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-7-((2-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one belongs to the class of chromenone derivatives, which have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN2O4C_{20}H_{19}ClN_{2}O_{4} with a molecular weight of approximately 378.83 g/mol. The structural features include a chromenone core substituted with an amino group and a chlorobenzyl ether, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that chromenone derivatives exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated the cytotoxic effects of chromenone derivatives against various cancer cell lines.
  • Antimicrobial Properties : These compounds have shown potential as antimicrobial agents against bacteria and fungi.
  • Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties that can be beneficial in treating inflammatory diseases.

Anticancer Activity

A significant focus has been on the anticancer potential of this compound.

Case Studies

  • MCF-7 and MDA-MB-231 Cell Lines : In vitro studies indicated that this compound exhibited notable cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values suggesting effective growth inhibition.
    • IC50 Values :
      • MCF-7: 15 µM
      • MDA-MB-231: 10 µM
  • Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.

Antimicrobial Properties

The compound has also been tested for its antimicrobial efficacy:

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate a promising profile for development as an antimicrobial agent.

Anti-inflammatory Effects

In vivo studies using animal models of inflammation demonstrated that the compound significantly reduced edema and inflammatory markers compared to control groups.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the structure is crucial for its biological activity:

  • The amino group at position 2 enhances interaction with biological targets.
  • The chlorobenzyl ether contributes to increased lipophilicity, improving cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound :
2-Amino-7-((2-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
- 2-Amino (C2)
- 7-(2-Cl-benzyloxy)
- 3-(3,4-di-OCH₃-phenyl)
C₂₄H₂₀ClNO₅ 437.9 High lipophilicity; potential kinase inhibition (inferred from analogs)
Analog 1 :
2-Amino-7-((4-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one
- 7-(4-Cl-benzyloxy) vs. 2-Cl C₂₄H₂₀ClNO₅ 437.9 Altered halogen positioning may affect steric interactions and binding affinity.
Analog 2 :
7-((4-Chlorobenzyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one
- 2-(3,4-di-OH-phenyl)
- 3,5-di-OH
C₂₂H₁₆ClO₇ 434.8 Increased polarity due to hydroxyl groups; potential antioxidant activity.
Anti-HCV Derivative :
7-{3-[(3,4-Dimethoxyphenethyl)amino]-2-hydroxypropoxy}-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one (6b)
- 7-(amino-hydroxypropoxy)
- Dual 3,4-di-OCH₃-phenyl groups
C₂₉H₃₀N₂O₈ 546.6 Anti-HCV activity (EC₅₀ = 6.53 μM) due to enhanced solubility from amino-hydroxypropoxy chain.
Halogen-Rich Analog :
3-[(3,4-Dichlorobenzyl)oxy]-2-(2-furyl)-7-methyl-4H-chromen-4-one
- 3,4-di-Cl-benzyloxy
- 2-Furyl substituent
C₂₁H₁₄Cl₂O₄ 401.2 Increased halogen content improves metabolic resistance but may reduce solubility.

Key Findings from Structural Comparisons

Halogen Positioning :

  • The 2-chlorobenzyloxy group in the target compound introduces steric hindrance compared to the 4-chloro isomer (Analog 1). This may reduce enzymatic degradation but could limit binding to flat hydrophobic pockets in target proteins .

Functional Group Modifications: Replacement of the amino group (target compound) with hydroxyl groups (Analog 2) increases polarity but reduces blood-brain barrier penetration. Hydroxyl-rich analogs are more suited for antioxidant applications . Amino-hydroxypropoxy chains (Anti-HCV Derivative 6b) enhance water solubility and antiviral efficacy by facilitating interactions with viral proteases .

However, the absence of the amino-hydroxypropoxy chain may limit its anti-HCV potency . Dichlorobenzyl and furyl substituents (Halogen-Rich Analog) improve metabolic stability but may introduce toxicity risks due to increased lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.